3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-1H-imidazole-2,4(3H,5H)-dione
Overview
Description
3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-1H-imidazole-2,4(3H,5H)-dione is a synthetic organic compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-1H-imidazole-2,4(3H,5H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazolidinedione core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the ethoxy group: This step may involve the alkylation of the imidazolidinedione core using ethyl halides in the presence of a base.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-1H-imidazole-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-1H-imidazole-2,4(3H,5H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione
- 3-ethoxy-5-(2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione
- 3-ethoxy-5-(5-fluoro-2-methylphenyl)-2,4-imidazolidinedione
Uniqueness
3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-1H-imidazole-2,4(3H,5H)-dione is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N2O3/c1-3-22-19-10(20)12(13(15,16)17,18-11(19)21)9-6-8(14)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUKQFAEZTWACY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C(=O)C(NC1=O)(C2=C(C=CC(=C2)F)C)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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